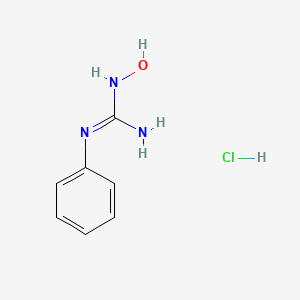
1-Hydroxy-2-phenylguanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure of 1-Hydroxy-2-phenylguanidine;hydrochloride are not available in the searched resources.Applications De Recherche Scientifique
Novel Chemoselective Deprotection Method
A study by Oyama and Kondo (2003) introduced a convenient and useful reagent, 1,1,3,3-Tetramethylguanidine, for chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups such as phenol and carboxylic acid, without affecting aliphatic silyl and acetyl groups. This chemoselectivity depends on the acidity of the hydroxyl group, indicating potential synthetic applications for similar compounds including "1-Hydroxy-2-phenylguanidine;hydrochloride" (Oyama & Kondo, 2003).
DNA Damage by Free Radical Production
Aminoguanidine, a related compound, has been studied for its potent drug properties to inhibit the formation of advanced glycation end-products (AGEs) and reverse glycation-mediated damage. However, its interaction with transition metals like Fe+3 can damage supercoiled plasmid DNA, cautioning against its indiscriminate use in clinical prophylaxis in diabetes, which may offer insights into the reactivity and potential biological effects of "this compound" (Suji & Sivakami, 2006).
Chlorination and Bromination of Guanidine Derivatives
The chlorination and bromination of guanidine derivatives, such as 1,3-diphenylguanidine, have been investigated for their kinetics, transformation products, and toxicity assessment. This research provides valuable information on the environmental fate of guanidine compounds and their derivatives, including "this compound" (Sieira et al., 2019).
Nucleophilicity of Oximes
A study by Bolotin et al. (2016) on the nucleophilicity of oximes, including hydroxyguanidine, provides insights into their reactivity and potential applications in organic synthesis and chemical modifications. This could inform the chemical behavior and reactivity of "this compound" in various reactions (Bolotin et al., 2016).
Green Synthesis in Aqueous Medium
Kidwai and Singhal (2007) described the synthesis of nitrogen-containing heterocycles from arylidene barbituric acid and various ammonia derivatives, including aminoguanidine hydrochloride, in an alkaline aqueous medium. This methodology highlights the potential for environmentally friendly synthesis routes involving guanidine derivatives (Kidwai & Singhal, 2007).
Mécanisme D'action
Safety and Hazards
Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. While specific safety data for 1-Hydroxy-2-phenylguanidine;hydrochloride is not available, safety data for related compounds such as guanidine hydrochloride and hydrochloric acid can provide some insights.
Propriétés
IUPAC Name |
1-hydroxy-2-phenylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(10-11)9-6-4-2-1-3-5-6;/h1-5,11H,(H3,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEHPVVDBXAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
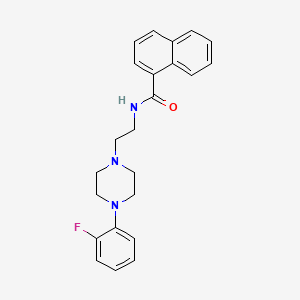

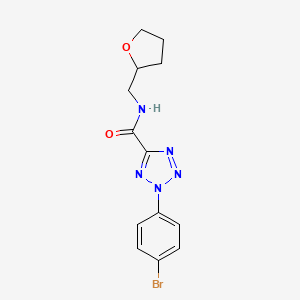
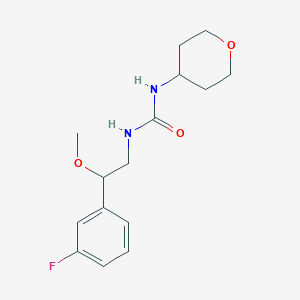
![1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2567332.png)
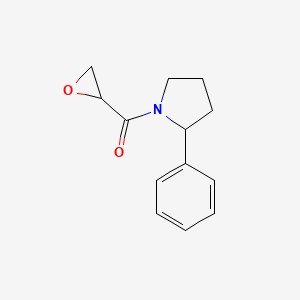
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)
![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)
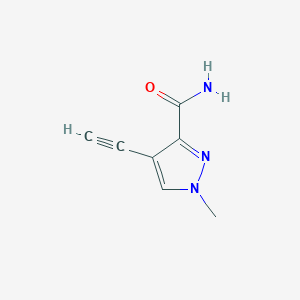
![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)
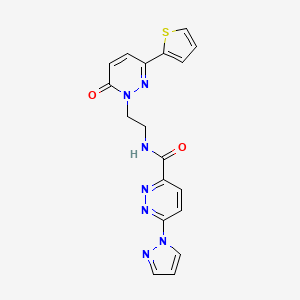

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)
